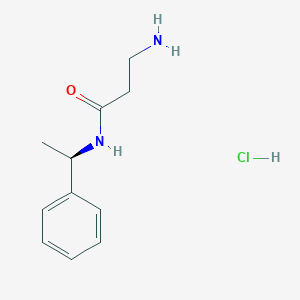

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride

Description

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride is a chiral propanamide derivative characterized by an (R)-configured 1-phenylethyl group attached to the amide nitrogen and a primary amino group at the 3-position of the propanamide chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

3-amino-N-[(1R)-1-phenylethyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIKJKHWCWIDEF-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride typically involves the reaction of ®-1-phenylethylamine with a suitable acylating agent. One common method is the reaction of ®-1-phenylethylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of chiral catalysts and enantioselective synthesis techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of derivatives related to (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Out of 25 screened derivatives, several exhibited significant activity with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer potential for compounds derived from this structural framework .

Analgesic Properties

The compound is also related to the fentanyl class of synthetic opioids, which are known for their potent analgesic effects. Research has shown that modifications in the structure can lead to significant variations in potency and efficacy. For example, incorporating a phenethyl substituent has been linked to enhanced analgesic activity compared to other derivatives . This suggests that this compound could be a valuable precursor for developing new analgesics.

Synthetic Organic Chemistry

Chiral Synthesis

The compound's chiral nature makes it an essential building block in asymmetric synthesis. Its application in synthesizing complex molecules through enantioselective reactions has been documented. For instance, it can serve as a chiral auxiliary in various reactions, facilitating the formation of other chiral compounds with high enantiomeric excess . This characteristic is crucial in pharmaceutical chemistry, where the chirality of compounds significantly affects their biological activity.

Reactivity Studies

Studies focusing on the reactivity of amide bonds have utilized this compound to understand steric and electronic effects better. The findings from these studies contribute to optimizing reaction conditions for synthesizing amides and related compounds . Such insights are valuable for developing more efficient synthetic routes in organic chemistry.

Therapeutic Potential

Antitubercular Activity

There is emerging evidence suggesting that derivatives of this compound may exhibit antitubercular properties. Research aimed at identifying novel inhibitors of polyketide synthase has highlighted compounds with similar structural motifs showing promising activity against tuberculosis . This opens avenues for further exploration into its therapeutic applications beyond cancer treatment.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds for Comparison :

3-Chloro-N-(1-phenylethyl)propanamide () Structure: Chloro substituent at the 3-position instead of amino. Molecular Weight: 211.69 g/mol (vs. ~228.7 g/mol for the target compound). Key Difference: The chloro group increases lipophilicity, reducing solubility in polar solvents compared to the hydrophilic amino group in the target compound.

R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide () Structure: Methoxyphenyl substituent at the 3-position. Application: Investigated for treating methamphetamine addiction. The methoxy group may enhance blood-brain barrier penetration compared to the amino group.

(R)-N-Methyl-N-(1-phenylethyl)propanamide () Structure: Methyl substitution on the amide nitrogen.

3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride () Structure: Methoxypropyl group instead of phenylethyl. Regulatory Data: Classified for industrial and research use, with safety protocols similar to other hydrochlorides.

Table 1: Structural and Physicochemical Comparison

Biological Activity

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride is a chiral compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 227.72 g/mol

Preliminary studies suggest that this compound may act as a modulator of various neurotransmitter systems, particularly influencing glutamate transporters. This modulation can potentially lead to therapeutic effects in conditions such as epilepsy and other central nervous system disorders.

Antiseizure Activity

Recent research has indicated that compounds structurally related to this compound exhibit broad-spectrum antiseizure activity. For instance, a compound referred to as (R)-7 showed significant efficacy in various seizure models, including maximal electroshock and pentylenetetrazol-induced seizures. The compound demonstrated a favorable separation between antiseizure activity and central nervous system-related adverse effects, indicating its potential for further development in epilepsy treatment .

In Vitro Studies

In vitro studies have shown that this compound enhances glutamate uptake in primary glial cultures. This effect suggests that the compound may function as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), which is crucial for maintaining glutamate homeostasis in the brain .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiseizure | Broad-spectrum activity in mouse models | |

| Glutamate Uptake | Enhanced uptake in primary glia | |

| Neurotoxicity | Favorable ADME-Tox profile |

Case Study 1: Antiseizure Efficacy

A study conducted on the antiseizure efficacy of related compounds found that this compound exhibited significant activity against seizures induced by pentylenetetrazol. The study utilized various dosing regimens and demonstrated a dose-dependent response, reinforcing the compound's potential therapeutic application .

Case Study 2: Glutamate Modulation

In another investigation, researchers explored the effects of this compound on glutamate transporters. The findings revealed that the compound significantly increased glutamate uptake in cultured astrocytes, suggesting a mechanism by which it could mitigate excitotoxicity associated with neurological disorders .

Q & A

Q. How does this compound’s activity compare to structurally related chiral amines?

- Answer: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) or receptor affinity (Kd) using radiolabeled ligands. For example, (R)-N-(1-phenylethyl)pentan-3-amine shows dopaminergic modulation, while fluorinated analogs (e.g., ) exhibit enhanced metabolic stability. Structure-Activity Relationship (SAR) studies guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.